molecular formula C11H9NO2 B042914 N-Benzylmaleimide CAS No. 1631-26-1

N-Benzylmaleimide

Cat. No. B042914
CAS RN: 1631-26-1
M. Wt: 187.19 g/mol
InChI Key: MKRBAPNEJMFMHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Benzylmaleimide and its derivatives involves innovative chemical processes. A notable method includes the [2+2]-photochemical intermolecular cycloaddition with alkenes, facilitating the creation of functionalized 3-azabicyclo[3.2.0]heptanes, which are crucial for drug discovery and development (Skalenko et al., 2018).

Molecular Structure Analysis

The molecular structure of N-Benzylmaleimide has been explored through various spectroscopic and theoretical analyses. Research has delved into its conformational dynamics, revealing insights into its dimeric forms and vibrational spectral characteristics, which underline its chemical and biological significance (Hatice Arı, 2023).

Chemical Reactions and Properties

N-Benzylmaleimide participates in diverse chemical reactions, including photocycloaddition and copolymerization, which are instrumental for synthesizing complex organic structures and polymers with specific functionalities (Sato et al., 1991). Its reactivity and interaction with various chemical agents underscore its versatility in polymer science and material engineering.

Physical Properties Analysis

The physical properties of N-Benzylmaleimide and its polymers, such as thermal stability and molecular weight, have been characterized, providing valuable information for their application in high-performance materials and coatings (Meena et al., 2019).

Chemical Properties Analysis

Detailed studies on the chemical properties of N-Benzylmaleimide, including its reactivity in radical polymerization and the influence of substituents on its behavior, contribute to a deeper understanding of its applications in polymer chemistry and materials science (Narita, Akiyama, & Okawara, 1971).

Scientific Research Applications

  • Photoinitiator for Free-Radical Polymerization : NBM and its derivatives like N-(3-Nitrophenyl)maleimide have been identified as potential photoinitiators for free-radical polymerization. This is attributed to their structural characteristics, such as the high dihedral angle between benzene and imide rings (Moreno-Fuquen et al., 2006).

  • Thermal Stability in Polymers : Polymers synthesized using NBM, particularly when combined with N-Phenylmaleimide, exhibit promising thermal stability and have potential applications in electronics and pharmaceuticals (Meena et al., 2019).

  • Parallel Synthesis and Purification in Organic Chemistry : NBM is used in the parallel synthesis and purification of synthetic intermediates, leveraging its resin properties in combination with anthracene-tagged ester substrates (Wang et al., 2000).

  • Electrochemical Applications : N-hydroxysuccinimide, a related compound, exhibits a chemically reversible redox response, making it suitable as a mediator in electrochemical reactions, such as the oxidation of benzyl alcohol (Kishioka & Yamada, 2006).

  • Molecular Modeling and Spectroscopy : NBM's structural and vibrational properties have been extensively studied, highlighting its four conformers and sixty-six dimeric forms. This research aids in the accurate vibrational calculation of maleimide derivatives (Arı, 2023).

  • High-Performance Resins : NBM-based resins, like Bis(benzoxazine-maleimide)s, are recognized for their high performance, notably in terms of high glass-transition temperatures and low char yield, making them suitable for advanced material applications (Jin et al., 2010).

  • Synthesis of Constrained Analogues in Organic Chemistry : NBM is instrumental in the synthesis of isomeric analogues of 4-Trifluoromethylpiperidine, a process that involves key [3+2] cycloaddition reactions (Artamonov et al., 2012).

  • Light-Emitting Materials : Derivatives of NBM, like Bisindolylmaleimide, show potential as non-doped red organic light-emitting materials, offering applications in the field of optoelectronics (Ning et al., 2007).

Safety And Hazards

N-Benzylmaleimide is considered hazardous. It is toxic if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is harmful in contact with skin or if inhaled .

Future Directions

N-Benzylmaleimide has potential applications in medicinal chemistry and agrochemistry . Its use in cascade processes with micellar reaction media has been suggested as a promising area for future research .

properties

IUPAC Name

1-benzylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRBAPNEJMFMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167511
Record name N-Benzylmaleimide
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylmaleimide

CAS RN

1631-26-1
Record name Benzylmaleimide
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Record name N-Benzylmaleimide
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Record name 1631-26-1
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Record name N-Benzylmaleimide
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Record name 1-benzyl-1H-pyrrole-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
769
Citations
YA Skalenko, TV Druzhenko… - The Journal of …, 2018 - ACS Publications
A one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes by [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes was elaborated. The obtained …
Number of citations: 46 pubs.acs.org
MJ Hasan, AE Johnson… - Current Research in Green …, 2021 - Elsevier
Surface modification of cellulose nanocrystals (CNCs) was conducted by an oxa-Michael addition of primary hydroxyl groups on the CNC surface with N-Benzylmaleimide (BnM). Six …
Number of citations: 9 www.sciencedirect.com
S Kiyooka, Y Takeshita - Tetrahedron letters, 2005 - Elsevier
Reaction of styrene with N-benzylmaleimide in the presence of [IrCl(cod)] 2 (5mol%) and bpy (10mol%) in an autoclave (1MPa of Ar) at 150C for 18h stereoselectively led to the …
Number of citations: 13 www.sciencedirect.com
S Srichan, H Mutlu, JF Lutz - European Polymer Journal, 2015 - Elsevier
… For this, a large excess of phthalimide-protected vinylbenzylamine was copolymerized with discrete amounts of N-substituted maleimides, namely N-benzylmaleimide, N-(n-propyl)…
Number of citations: 30 www.sciencedirect.com
FG Buono, MC Eriksson, BS Yang… - … Process Research & …, 2014 - ACS Publications
… ) was reported using EDSA and N-benzylmaleimide in benzene to … reaction between the N-benzylmaleimide and the sulfonium … study of the reaction between N-benzylmaleimide (1) and …
Number of citations: 19 pubs.acs.org
SK Meena, BS Meena, M Meena… - International Journal of …, 2019 - academia.edu
… In this order to investigate the possibility of obtaining better polymers from N- substituted maleimides, here we report the homopolymer of N-Benzylmaleimide and Nphenyl maleimide, …
Number of citations: 1 www.academia.edu
K Kagawa, T Oishi, K Matsusaki, M Fujimoto - Polymer, 1995 - Elsevier
Optically active N-(l-menthoxycarbonylmethyl)maleimide (MGMI; M 1 ) was radically and anionically copolymerized with N-phenylmaleimide (PhMI; M 2 ) or N-benzylmaleimide (BZMI; …
Number of citations: 23 www.sciencedirect.com
S Blicq, PM Danze, V Dumur, P Formstecher… - Biochemistry, 1988 - ACS Publications
… NBenzylmaleimide apparently displays some molybdate-like stabilizing activity on the glucocorticoid receptor. However, the mechanism of action of the two compounds is clearly …
Number of citations: 17 pubs.acs.org
O Mzani, HB Romdhane, M Baklouti… - … monomers and polymers, 2006 - Taylor & Francis
… The Diels–Alder (DA) cycloaddition of these pyrones with monofunctional maleimide the N-benzylmaleimide has been studied and two parameters, temperature and solvent effects, …
Number of citations: 2 www.tandfonline.com
ARI Hatice - Eskişehir Teknik Üniversitesi Bilim ve Teknoloji Dergisi …, 2023 - dergipark.org.tr
The structural, vibrational and theoretical analyses of N-benzylmaleimide (NBM) having chemical and biological significances have been made. The four possible conformers and their …
Number of citations: 3 dergipark.org.tr

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